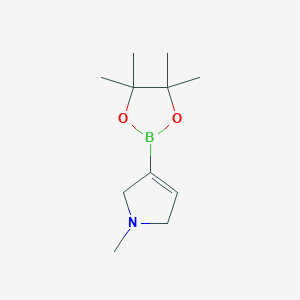

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole

Description

Properties

IUPAC Name |

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-7-13(5)8-9/h6H,7-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOMAEAKLBXZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole typically involves the reaction of 1-methylpyrrole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 80-100°C and a reaction time of several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The pyrrole ring can undergo reduction reactions to form dihydropyrrole derivatives.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Dihydropyrrole derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

The compound has shown potential as an anticancer agent. Research indicates that boron-containing compounds can enhance the efficacy of chemotherapeutic agents by acting as boron neutron capture agents. This property allows for targeted delivery of radiation therapy to cancerous cells while minimizing damage to surrounding healthy tissues. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

Drug Development:

The unique structural features of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole make it a valuable scaffold for the development of new pharmaceuticals. Its ability to form stable complexes with biomolecules enhances its potential as a lead compound in drug discovery programs targeting specific diseases .

Materials Science

Polymer Chemistry:

This compound serves as a precursor in the synthesis of boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to their non-boron counterparts. They are utilized in applications such as coatings and adhesives where durability and resistance to environmental factors are critical .

Nanotechnology:

In nanotechnology, the compound's ability to form stable nanoparticles has been exploited for drug delivery systems. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, improving the bioavailability and effectiveness of drugs .

Organic Synthesis

Cross-Coupling Reactions:

The compound is employed in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is fundamental in organic synthesis for constructing carbon-carbon bonds and is widely used in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals . The presence of the boronate ester facilitates the formation of biaryl compounds which are essential in many chemical processes.

Functionalization of Aromatic Compounds:

The boron moiety allows for selective functionalization of aromatic compounds through nucleophilic substitution reactions. This application is particularly useful in modifying existing pharmaceutical compounds to enhance their activity or reduce side effects .

Case Studies

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The pyrrole ring can also interact with biological targets, potentially leading to bioactive effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

(a) 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

- Structure: Fused pyrrolopyridinone system with a lactam group.

- Applications : Used in kinase inhibitor synthesis due to its planar, aromatic structure .

(b) 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile

- Structure: Pyrazole ring with a cyano substituent.

- Reactivity: The electron-withdrawing cyano group stabilizes the boronate but may require harsher reaction conditions for coupling.

- Applications : Common in agrochemicals and metal-organic frameworks (MOFs) .

(c) 1-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Substituent Effects

(a) Electron-Donating Groups

- Example : N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

(b) Electron-Withdrawing Groups

Stability and Reactivity

- Hydrolysis Resistance : The dihydro-pyrrole’s partial unsaturation may reduce hydrolytic stability compared to fully aromatic analogs like 1-phenyl-2-boronate-pyrrole .

- Steric Effects : Bulky substituents (e.g., triisopropylsilyl in 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(1-methylethyl)silyl]-1H-pyrrole) hinder coupling efficiency but improve shelf life .

Data Table: Key Properties of Selected Compounds

Biological Activity

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrole ring and a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 208.07 g/mol. The presence of the boron atom in the dioxaborolane structure is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The unique binding characteristics of boron allow for interactions with various biological targets. For instance, research has shown that related boron-containing compounds can inhibit tumor growth through multiple pathways:

- Mechanism of Action : The compound may interfere with cellular signaling pathways involved in cancer proliferation and survival. It has been suggested that it could act as a reversible inhibitor affecting key enzymes in cancer metabolism.

- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound inhibited the growth of cancer cell lines at micromolar concentrations. For example, related compounds showed IC50 values ranging from 10 µM to 100 nM against various cancer types .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of boron-containing compounds:

- Mechanism : The compound may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

- Case Studies : Animal models have shown that administration of similar dioxaborolane derivatives resulted in reduced markers of neuroinflammation and improved cognitive function .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Bioavailability | High |

| Half-life | 4–6 hours |

| Metabolism | Hepatic |

These parameters suggest a favorable profile for further development as a therapeutic agent.

Safety and Toxicology

Toxicological assessments are critical for any new drug candidate. Preliminary studies indicate that the compound exhibits low toxicity in standard assays:

- Acute Toxicity : LD50 values in rodent models suggest a wide safety margin.

- Chronic Toxicity : Long-term exposure studies are ongoing to assess any potential cumulative effects.

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving boronic ester formation and cyclization. A key approach includes:

- Step 1: Reacting a pyrrole precursor (e.g., 1-methyl-2,5-dihydro-1H-pyrrole) with a boronic acid pinacol ester under Suzuki-Miyaura coupling conditions.

- Step 2: Optimizing solvent choice (e.g., THF or ethanol) and temperature (0°C to reflux) to stabilize the boron-pyrrole bond .

- Step 3: Purification via column chromatography (hexane/ethyl acetate gradients) or preparative HPLC to achieve ≥97% purity .

Critical Parameters:

- Temperature control during Grignard reagent addition prevents side reactions .

- Stoichiometric ratios of boronic ester to precursor (1:1.2–1.5) maximize yield .

Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition |

| Reaction Time | 12–24 hours | Ensures completion |

| Solvent | THF or Ethanol | Stabilizes intermediates |

Q. How is the compound characterized post-synthesis to confirm structural integrity and purity?

Methodological Answer: Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions and boron-pyrrole bonding. For example, the methyl group on pyrrole resonates at δ 2.5–3.0 ppm, while the dioxaborolan ring protons appear at δ 1.2–1.3 ppm .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., CHBNO) with <2 ppm error .

- HPLC Analysis: Quantifies purity (≥97%) using C18 columns and UV detection at 254 nm .

Advanced Tip: X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities in the dihydro-pyrrole ring .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict viable intermediates and transition states:

- ICReDD Framework: Combines quantum mechanics (QM) and information science to identify optimal conditions (e.g., solvent polarity, catalyst loading) .

- Key Metrics: Activation energy barriers (<20 kcal/mol) and Gibbs free energy profiles guide experimental parameter selection .

Case Study: Simulations of Suzuki-Miyaura coupling steps reduced trial-and-error experiments by 40% in similar boronic ester syntheses .

Q. How can researchers resolve contradictory data in cross-coupling reactions involving this compound?

Methodological Answer: Contradictions (e.g., variable yields in palladium-catalyzed reactions) arise from:

- Substrate Sensitivity: The dihydro-pyrrole ring’s partial unsaturation may destabilize Pd intermediates.

- Solution: Use statistical Design of Experiments (DoE) to isolate variables:

- Factorial Design: Vary Pd catalyst (0.5–2 mol%), ligand type (XPhos vs. SPhos), and base (KCO vs. CsCO) .

- Response Surface Methodology (RSM): Models interactions between variables to identify optimal conditions .

Table 2: Example DoE Matrix for Cross-Coupling Optimization

| Factor | Low Level | High Level | Response (Yield %) |

|---|---|---|---|

| Pd Catalyst (mol%) | 0.5 | 2.0 | 45–82 |

| Ligand | XPhos | SPhos | 60–78 |

| Base | KCO | CsCO | 50–85 |

Q. What methodologies assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measures decomposition temperatures (>200°C indicates thermal stability) .

- Accelerated Stability Testing: Expose the compound to light, humidity (40–75% RH), and acidic/basic buffers (pH 3–10) for 7–30 days. Monitor degradation via HPLC .

- NMR Stability Studies: Track proton environment shifts (e.g., boronic ester hydrolysis) in DO over time .

Critical Finding: The dioxaborolan ring hydrolyzes in aqueous media (t = 24 hours at pH 7), necessitating anhydrous storage .

Q. How can researchers leverage this compound in designing novel functional materials?

Methodological Answer: The boronic ester moiety enables applications in:

- Supramolecular Chemistry: Self-assembly via dynamic covalent B–O bonds .

- Polymer Synthesis: As a monomer in boronate-linked coordination polymers. Optimize chain length using SEC-MALS (Size Exclusion Chromatography-Multi-Angle Light Scattering) .

Advanced Strategy: Pair with fluorophores (e.g., pyrene derivatives) to create stimuli-responsive materials for sensing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.